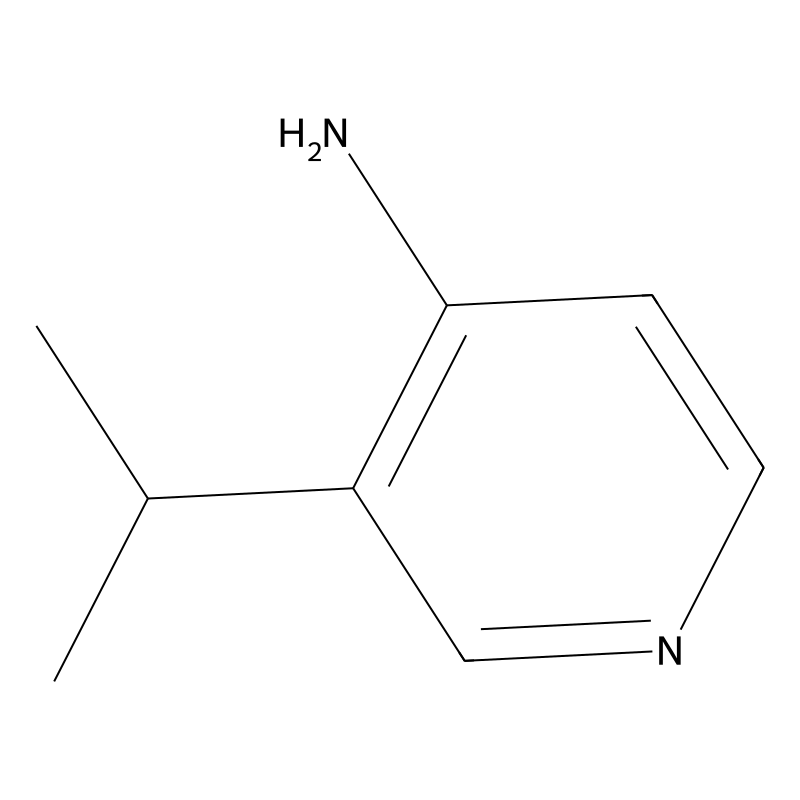3-Isopropylpyridin-4-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pyrimidines
Scientific Field: Medicinal Chemistry
Application Summary: Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.
Methods of Application: Numerous methods for the synthesis of pyrimidines are described.
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.
Porphyrin-Based Compounds
Scientific Field: Material Science, Biomedical Applications
Application Summary: Porphyrin-based compounds are an attractive and versatile class of molecules that have attracted significant attention across different scientific disciplines.
Methods of Application: The synthesis and modification potential of porphyrins, combined with their extraordinary electronic and photophysical properties, has paved the way for an extensive possibility of applications.
Anti-Inflammatory Agents
Scientific Field: Pharmacology
Application Summary: Pyrimidines, which are similar to “3-Isopropylpyridin-4-amine”, are known to have anti-inflammatory effects.
Methods of Application: Pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2.
Results or Outcomes: A large number of pyrimidines exhibit potent anti-inflammatory effects.
Treatment of Cognitive Disorders
Scientific Field: Neurology
Application Summary: 4-Aminopyridine (4AP), a compound similar to “3-Isopropylpyridin-4-amine”, can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder.
Methods of Application: 4AP potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal.
Results or Outcomes: The application of 4AP in the treatment of cognitive disorders is still under research.
3-Isopropylpyridin-4-amine is a heterocyclic compound characterized by a pyridine ring substituted with an isopropyl group at the 3-position and an amino group at the 4-position. Its molecular formula is , indicating it contains eight carbon atoms, twelve hydrogen atoms, and two nitrogen atoms. This compound typically appears as a white to off-white solid and is soluble in organic solvents such as methanol and dimethylformamide but poorly soluble in water.
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides or acyl chlorides.
- Acylation Reactions: It can undergo acylation to form amides, which can be important for synthesizing more complex molecules.
- Hofmann Elimination: This reaction can convert 3-isopropylpyridin-4-amine into alkenes through the formation of quaternary ammonium salts, followed by elimination when heated with a strong base .
Research indicates that 3-isopropylpyridin-4-amine exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of neurotransmitter systems. Some derivatives of this compound have shown promising activity against certain types of cancer cells, particularly due to their ability to interact with specific protein targets involved in cell signaling pathways.
The synthesis of 3-isopropylpyridin-4-amine can be achieved through several methods:
- Alkylation of Pyridine Derivatives: Starting from pyridine itself, an alkylation reaction can introduce the isopropyl group, followed by the introduction of the amino group through reduction or substitution reactions.
- Direct Amination: Using appropriate amination techniques on substituted pyridines to introduce the amino group directly at the 4-position.
- Multi-step Synthesis: Involves the formation of intermediates that are subsequently transformed into 3-isopropylpyridin-4-amine through various organic transformations .
3-Isopropylpyridin-4-amine has several applications across different fields:
- Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
- Agricultural Chemicals: The compound may be used in developing agrochemicals due to its biological activity.
- Material Science: It can be incorporated into polymers or materials that require specific chemical properties.
Studies on 3-isopropylpyridin-4-amine have focused on its interactions with various biological targets:
- Protein Binding: Investigations have shown that this compound can bind to certain proteins, influencing their activity and stability.
- Receptor Modulation: It has been examined for its effects on neurotransmitter receptors, which may provide insights into its potential therapeutic uses.
- Enzyme Inhibition: Research suggests it may inhibit specific enzymes involved in metabolic pathways, offering potential for drug development .
Several compounds share structural similarities with 3-isopropylpyridin-4-amine. Here are some notable examples:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 6-Isopropylpyridin-3-amine | C8H12N2 | Substituents at different positions (3 vs 6) |
| 4-Dimethylaminopyridine | C8H10N2 | Contains dimethylamino group instead of isopropyl |
| N-(3-Aminopropyl)pyridin-4-amine | C8H13N3 | Has an additional amino group at the propyl chain |
The uniqueness of 3-isopropylpyridin-4-amine lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds.








